

Structure of D-Leu-Ser-Thr-Arg-pNA Chromogenic Substrate

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Compound of Interest

Compound Name: *D-Leu-Ser-Thr-Arg p-nitroanilide*

CAS No.: 108321-44-4

Cat. No.: B035263

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Executive Summary

D-Leu-Ser-Thr-Arg-pNA is a synthetic oligopeptide chromogenic substrate designed to evaluate the proteolytic activity of serine proteases, specifically Thrombin and Factor Xa.[1] Its sequence, Leucyl-Seryl-Threonyl-Arginine, replicates the specific activation cleavage site (Arg372) of the human blood coagulation Factor VIII heavy chain.[1]

Unlike generic thrombin substrates (e.g., S-2238) that optimize for maximal catalytic turnover (), D-LSTR-pNA is utilized when the research objective is to probe the physiological specificity of the enzyme-substrate interaction or to study the kinetics of Factor VIII activation.[1] Upon enzymatic hydrolysis, the substrate releases para-nitroaniline (pNA), allowing for real-time spectrophotometric quantification at 405 nm.[1]

Chemical Structure & Physicochemical Properties

The substrate consists of a tetrapeptide backbone capped with a chromogenic reporter group. [1] The N-terminal Leucine is in the D-stereoisomer configuration to confer stability against non-specific aminopeptidases found in biological samples.[1]

Molecular Architecture

- Sequence: H-D-Leu-Ser-Thr-Arg-pNA[1][2]

- P1 Residue (Arg): The primary recognition site.[1] The guanidinium group of Arginine forms a salt bridge with Asp189 in the S1 specificity pocket of Thrombin/Factor Xa.[1]
- P2-P4 Residues (Thr-Ser-Leu): These residues interact with the S2-S4 subsites of the enzyme, dictating the specificity for the Factor VIII cleavage motif.[1]
- Chromophore (pNA): Attached via an amide bond to the C-terminus of Arginine.[1]

Physicochemical Data

Property	Value	Notes
Chemical Formula		Calculated for free base form
Molecular Weight	~595.65 g/mol	Varies with counterion (e.g., Acetate/HCl)
Solubility	Soluble in Water/Buffer	Up to 10 mM; often dissolved in DMSO first
Appearance	White to off-white powder	Lyophilized solid
Purity	> 95% (HPLC)	Critical for kinetic accuracy
Absorption Max	316 nm (Intact) 405 nm (Free pNA)	The basis of the colorimetric shift

Mechanistic Action & Specificity

The Factor VIII Mimicry

The biological relevance of D-LSTR-pNA lies in its sequence identity to residues 369–372 of human Factor VIII.[1]

- Factor VIII Sequence: ...Leu - Ser - Thr - Arg

Ser...

- Cleavage Event: Thrombin cleaves the peptide bond between Arg372 and Ser373 to activate the Factor VIII heavy chain.[1]

- Substrate Design: D-LSTR-pNA replaces the downstream Serine with p-nitroaniline.[1]

Hydrolysis Mechanism

- Binding: The enzyme (Thrombin) recognizes the D-LSTR sequence.[1] The D-Leu residue prevents degradation by plasma aminopeptidases but does not interfere with the S1-S4 binding pocket of the serine protease.
- Acylation: The catalytic triad (His57, Asp102, Ser195) attacks the carbonyl carbon of the Arg-pNA bond.[1]
- Release: The amide bond is cleaved, releasing free pNA (yellow color).[1]
- Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme.[1]

Diagram: Enzymatic Hydrolysis Pathway[1]



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Figure 1: Kinetic pathway of D-LSTR-pNA hydrolysis by Thrombin.[1] The release of pNA allows spectrophotometric tracking.

Experimental Protocol

This protocol describes a standard endpoint or kinetic assay for measuring Thrombin activity using D-LSTR-pNA.[1]

Reagent Preparation

- Stock Solution (10 mM): Dissolve 5.9 mg of D-LSTR-pNA in 1.0 mL of DMSO or deionized water. (Note: DMSO is preferred for long-term stability at -20°C).[1]
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4. (Calcium is not strictly required for Thrombin amidolytic activity but may be needed if using Factor Xa).[1]
- Enzyme Standard: Thrombin (human or bovine) diluted to 1–10 U/mL in Assay Buffer.[1]

Assay Workflow

Step	Action	Volume	Notes
1	Pipette Assay Buffer into microplate wells.	150 μ L	Pre-warm to 37°C if measuring kinetics.
2	Add Enzyme Sample (Thrombin/Xa).[1]	20 μ L	Include a "No Enzyme" blank.[1]
3	Incubate (Optional)	2 min	Allows temperature equilibration.
4	Add D-LSTR-pNA Stock (Start Reaction).	30 μ L	Final Conc: ~1.5 mM.
5	Measure Absorbance (Kinetic Mode).	-	Read OD at 405 nm every 30s for 10 min.

Data Analysis

Calculate the change in absorbance per minute (

).[1] Use the extinction coefficient of pNA (

or roughly 10.0 mM⁻¹cm⁻¹ for pathlength correction) to determine enzyme activity units.[1] [1]

Troubleshooting & Optimization

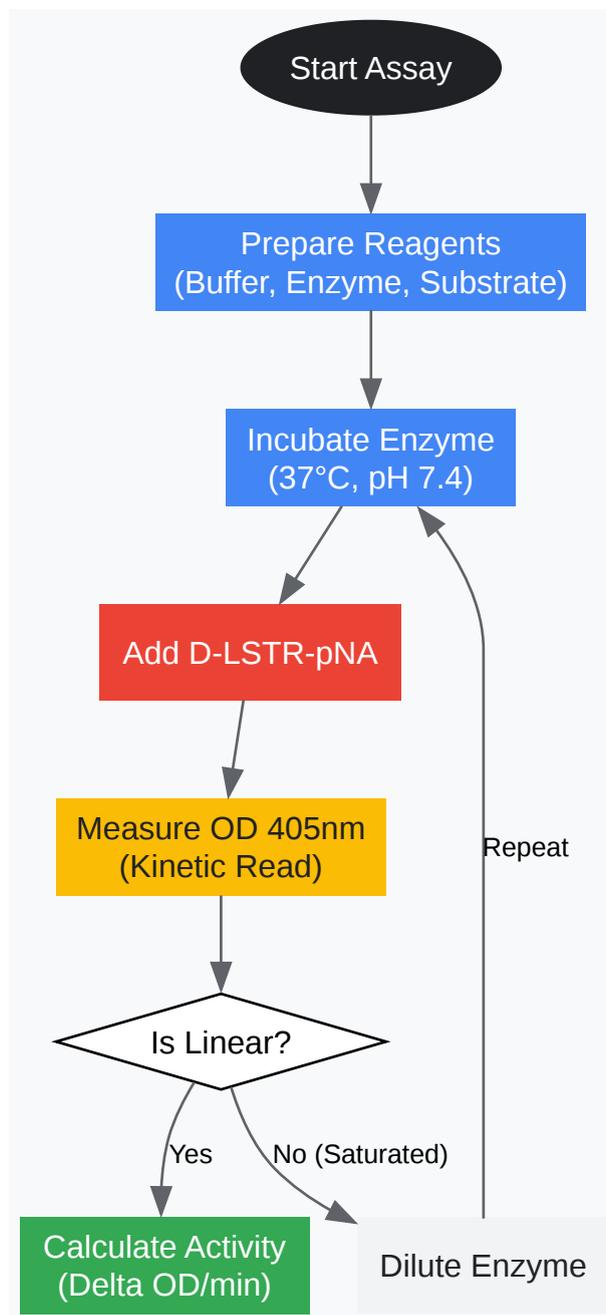
Issue	Probable Cause	Corrective Action
High Background (Yellow Blank)	Spontaneous hydrolysis or contamination.[1]	Store stock at -20°C; protect from light. Use fresh buffer.
Low Signal	Substrate concentration < .[1]	Increase substrate concentration (up to 2-4 mM). [1]
Non-Linear Kinetics	Substrate depletion or Enzyme instability.[1]	Reduce enzyme concentration; measure initial rate (<10% conversion).
Precipitation	Low solubility in aqueous buffer.[1]	Dissolve stock in DMSO first; ensure final DMSO < 5%. [1]

Specificity Considerations

While D-LSTR-pNA mimics the Factor VIII site, it is not exclusive to Thrombin.[1]

- Factor Xa: Can also cleave this sequence (FVIII is a substrate for Xa).[1]
- Activated Protein C (APC): May show low-level activity, though APC prefers Pro at P2 (e.g., S-2366).[1]
- Inhibition: To confirm Thrombin activity, pre-incubate with Hirudin (specific Thrombin inhibitor).[1] If activity persists, it is due to another protease (e.g., Xa).[1]

Visualizing the Assay Logic



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Figure 2: Step-by-step workflow for the D-LSTR-pNA chromogenic assay.

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